molecular formula C15H25N3O6 B149120 Boc-Lys-OSu CAS No. 133506-39-5

Boc-Lys-OSu

Cat. No.: B149120
CAS No.: 133506-39-5
M. Wt: 343.38 g/mol
InChI Key: RKLPZHBCNFXHDS-JTQLQIEISA-N
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Description

Boc-Lys-OSu is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an amino acid derivative, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, also known as L-LYSINE(BOC) HYDROXYSUCCINIMIDE ESTER, is the amino group in proteins. This compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .

Mode of Action

The compound acts by protecting the amino functions in proteins during synthesis. It is converted to tert-butyl carbamate, which is a Boc-derivative. This derivative is stable under certain conditions and can be cleaved by mild acidolysis .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis. It is involved in the protection of amino functions, which often occur in this context . The compound is also used in the production of novel derivatives from lysine, which can serve as feedstock to produce other high-value chemicals .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides, which suggests that its bioavailability and adme properties would depend on the specific context of its use .

Result of Action

The result of the compound’s action is the protection of amino functions during the synthesis of multifunctional targets. This allows for the successful synthesis of these targets without interference from the amino functions .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under certain conditions and can be cleaved by mild acidolysis . The compound is typically stored at a temperature of -20°C .

Biochemical Analysis

Biochemical Properties

Boc-Lys-OSu plays a significant role in biochemical reactions, particularly in the process of peptide synthesis . It interacts with various enzymes and proteins during this process . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of its role in peptide synthesis . It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds . This involves binding interactions with biomolecules, activation of certain enzymes involved in peptide synthesis, and potential changes in gene expression related to protein synthesis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound remains stable, contributing consistently to the process of peptide synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be determined by the cellular machinery involved in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys-OSu typically involves the coupling of a protected amino acid with a pyrrolidinone derivative. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amino acid and the pyrrolidinone . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Boc-Lys-OSu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Lys-OSu stands out due to its specific combination of a pyrrolidinone ring and an amino acid derivative, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPZHBCNFXHDS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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